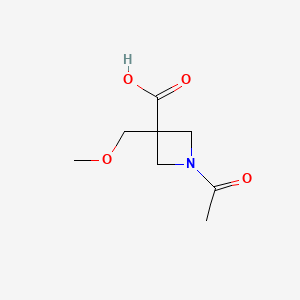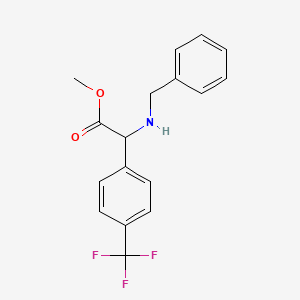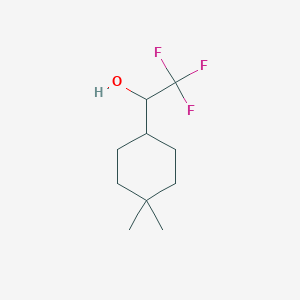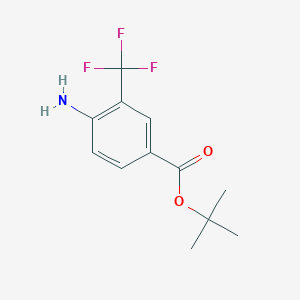![molecular formula C12H24BrNO2 B13507372 tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate: is an organobromine compound featuring a tert-butyl group attached to a bromide substituent. This compound is used as a reagent in synthetic organic chemistry and has applications in various fields, including medicinal chemistry, biochemistry, and material sciences .
Vorbereitungsmethoden
Dissolution: Dissolve tert-butyl carbamate and (3S)-1-bromo-4-methyl-2-oxopentan-3-ol in anhydrous dichloromethane.
Addition of Reagents: Add N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.
Filtration: Filter off the dicyclohexylurea byproduct and evaporate the solvent to obtain the intermediate.
Final Reaction: Dissolve the intermediate in a mixture of triethylamine and chloroform, stir at room temperature for several hours, filter off any solids, and evaporate the solvent to obtain the final product.
Analyse Chemischer Reaktionen
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate undergoes various chemical reactions, including :
Substitution Reactions: It can act as a nucleophile in substitution reactions, reacting with electrophiles to form covalent bonds.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), resulting in the formation of a free amine.
Oxidation and Reduction: While specific oxidation and reduction reactions were not detailed, carbamates generally can undergo these types of reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research :
Medicinal Chemistry: It is used in the synthesis of various bromoalkyl derivatives and drugs.
Biochemistry: It plays a role in the synthesis of biologically active compounds.
Material Sciences: It is utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate involves its role as a protecting group for amines . The tert-butyl group stabilizes the carbamate, and under acidic conditions, it is protonated and cleaved, resulting in the formation of a free amine. This process involves the formation of a tert-butyl carbocation, which is stabilized by resonance and eliminated by a trifluoroacetate ion .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate include :
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Another carbamate used in organic synthesis.
Carboxybenzyl (CBz) carbamate: A benzyl group-containing carbamate used in peptide synthesis.
These compounds share similar protecting group functionalities but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C12H24BrNO2 |
|---|---|
Molekulargewicht |
294.23 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
ZTQFXJZJKGDUEL-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)[C@H](CCBr)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(CCBr)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


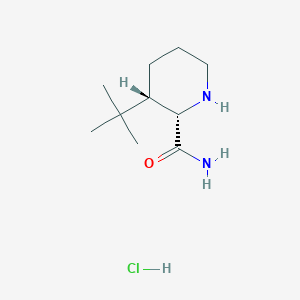
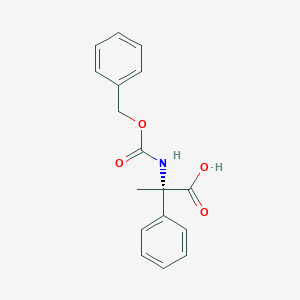
![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)
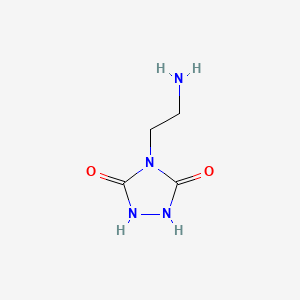
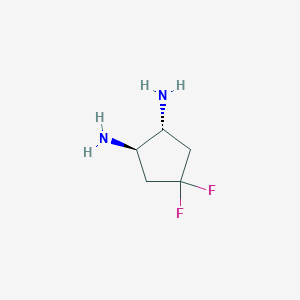
![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
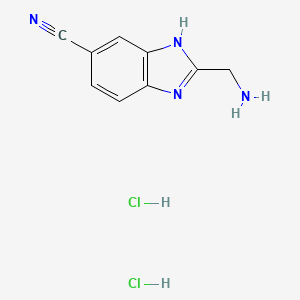
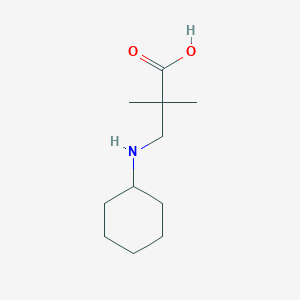
![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
